

# Application Notes and Protocols: Tildipirosin for the Control of Histophilus somni Outbreaks

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## Compound of Interest

Compound Name: Tildipirosin

Cat. No.: B1682375

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## For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **Tildipirosin** in managing respiratory disease in cattle caused by *Histophilus somni*. The information is intended to support research, clinical trial design, and the development of effective therapeutic strategies.

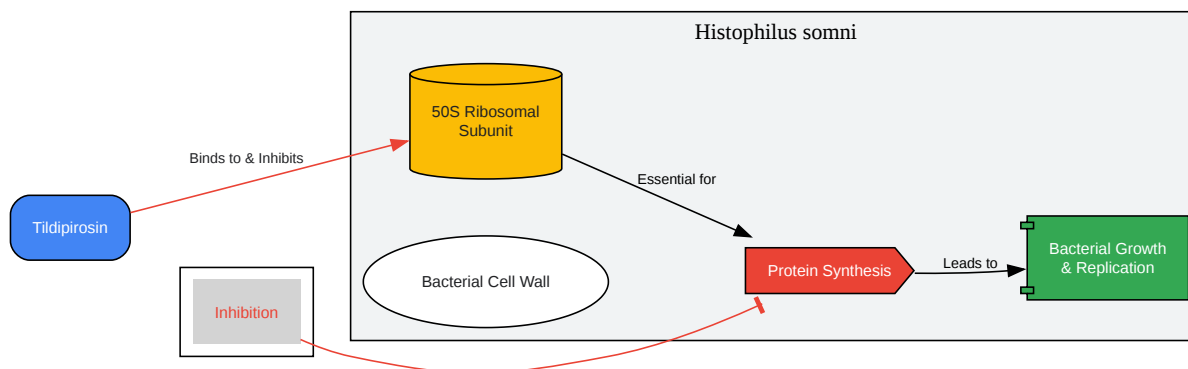
## Introduction

*Histophilus somni* is a significant bacterial pathogen contributing to the bovine respiratory disease (BRD) complex, leading to considerable economic losses in the cattle industry. **Tildipirosin**, a semi-synthetic 16-membered tribasic macrolide antibiotic, has demonstrated efficacy in the treatment and control of BRD associated with *H. somni*.<sup>[1][2]</sup> Its unique pharmacokinetic profile, characterized by rapid absorption, extensive lung tissue distribution, and a long elimination half-life, makes it a valuable tool in combating this challenging pathogen.<sup>[3][4]</sup>

## Mechanism of Action

**Tildipirosin** exerts its antibacterial effect by selectively binding to the bacterial 50S ribosomal subunit, thereby inhibiting essential protein synthesis.<sup>[1][5]</sup> This action is primarily bacteriostatic against *Histophilus somni*, meaning it inhibits bacterial growth and replication, allowing the host's immune system to clear the infection.<sup>[6]</sup> In some cases, particularly against other BRD

pathogens like *Mannheimia haemolytica*, it can be bactericidal.[2][7] The large size of the **tildipirosin** molecule makes it difficult for bacteria to excrete, contributing to its sustained intracellular concentrations and prolonged activity.[6]



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Caption: Mechanism of action of **Tildipirosin** on *Histophilus somni*.

## Quantitative Data Summary

The following tables summarize key quantitative data regarding the efficacy, pharmacokinetics, and in vitro activity of **Tildipirosin** against *Histophilus somni*.

**Table 1: Minimum Inhibitory Concentration (MIC) of Tildipirosin against *Histophilus somni***

Parameter	Value (µg/mL)	Reference(s)
MIC50	2	[7]
MIC90	4	[7][8]
MIC Range	0.5 - 8	[7]
MIC of Challenge Strain (7735)	2.0	[9]

MIC50 and MIC90 represent the concentrations at which the growth of 50% and 90% of isolates are inhibited, respectively.

**Table 2: Pharmacokinetic Properties of Tildipirosin in Cattle (4 mg/kg SC)**

Parameter	Value	Reference(s)
Maximum Plasma Concentration (Cmax)	0.7 µg/mL	[3][7]
Time to Maximum Plasma Concentration (Tmax)	23 minutes	[3][7]
Absolute Bioavailability	78.9%	[3][7]
Terminal Half-life (Plasma)	Approximately 9 days	[7]
Volume of Distribution (Vz)	49.4 L/kg	[3]
Lung Tissue Concentration (Peak at 24h)	14.8 µg/g	[3][10]
Bronchial Fluid Concentration (Plateau at 24-72h)	~3.5 µg/g	[3][10]

**Table 3: Clinical Efficacy of Tildipirosin in Bovine Respiratory Disease (BRD)**

Study Type	Comparison	Outcome	Result	Reference(s)
Natural Infection Field Study	Tildipirosin vs. Saline Control	Treatment Success Rate	79% vs. 51% (p = 0.0001)	[1][11]
Experimental H. somni Challenge	Tildipirosin vs. Tulathromycin vs. Saline	Mean Clinical Score	Significantly lower for Tildipirosin	[9][12]
Experimental H. somni Challenge	Tildipirosin vs. Tulathromycin vs. Saline	Mean Lung Consolidation	Significantly lower for Tildipirosin	[9][12]
Natural Infection Field Study	Tildipirosin vs. Tulathromycin	Treatment Success Rate (Day 14)	84.8% vs. 79.3%	[13]

## Experimental Protocols

### Protocol 1: In Vivo Efficacy Assessment of Tildipirosin against Experimental *Histophilus somni* Challenge in Calves

This protocol is based on methodologies described in studies evaluating the metaphylactic efficacy of **Tildipirosin**.[\[9\]](#)[\[12\]](#)

#### 1. Animal Selection and Acclimation:

- Select healthy, male Holstein or Holstein-crossbreed calves, approximately 3 months of age.
- House calves individually and allow for an acclimation period of at least 7 days before the start of the experiment.
- Ensure calves are free from respiratory pathogens prior to the study by conducting appropriate diagnostic tests (e.g., nasal swabs, serology).

#### 2. Experimental Design and Treatment Administration:

- Randomly allocate calves to treatment groups (e.g., **Tildipirosin**, placebo control, positive control).
- On Day 0, administer a single subcutaneous (SC) injection of **Tildipirosin** at a dosage of 4 mg/kg body weight.[\[9\]](#)[\[14\]](#)
- Administer the placebo (e.g., sterile saline solution) to the control group at an equivalent volume.[\[9\]](#)

### 3. Histophilus somni Challenge:

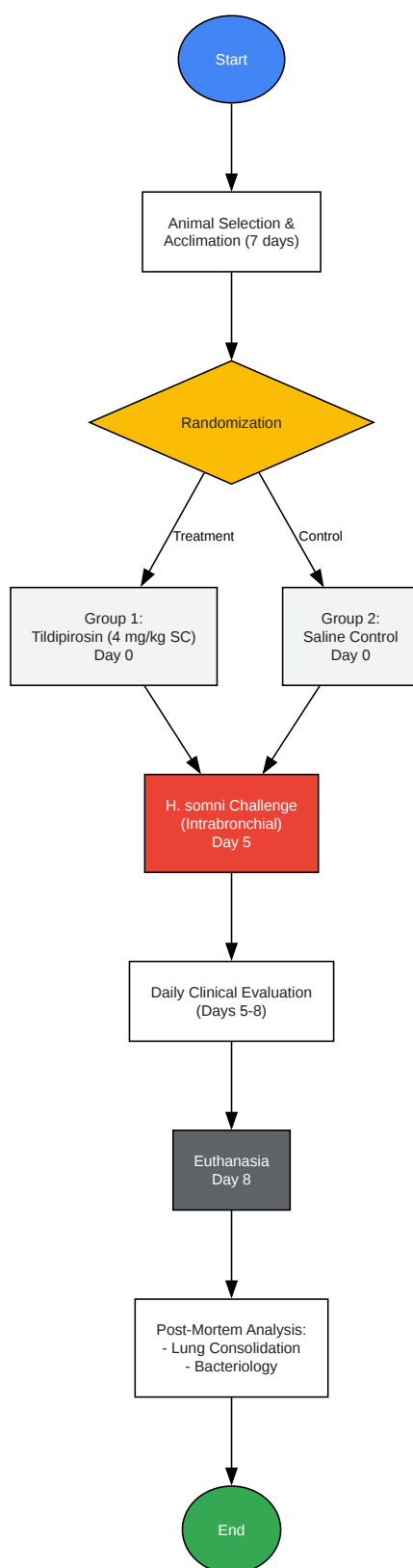
- On Day 5 post-treatment, challenge the calves with a pathogenic strain of *Histophilus somni* (e.g., strain 7735 with a known MIC).[\[9\]](#)
- The challenge should be administered via intrabronchial inoculation of a bacterial suspension (e.g.,  $1.6 \times 10^9$  CFUs/mL in 10 mL of PBS with 5% bovine fetal serum).[\[9\]](#)

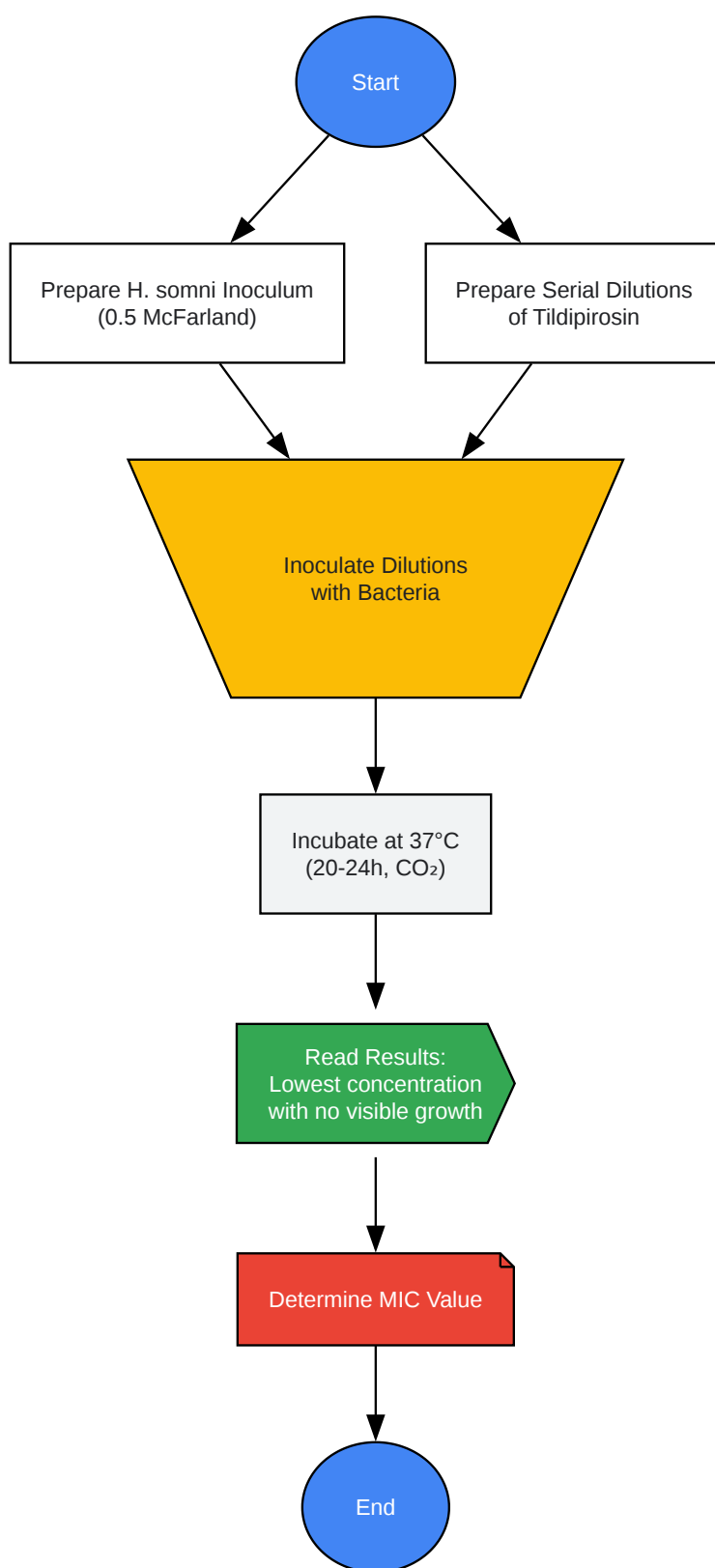
### 4. Clinical Evaluation and Data Collection:

- Conduct daily clinical evaluations from Day 5 to Day 8.
- Record clinical scores based on parameters such as rectal temperature, respiratory rate, demeanor, and nasal discharge.
- On Day 8, euthanize the calves for post-mortem analysis.

### 5. Post-Mortem Analysis:

- Perform a gross pathological evaluation of the lungs and calculate the percentage of lung consolidation.
- Collect bronchial secretion samples for bacteriological culture to confirm the presence or absence of *H. somni*.[\[9\]](#)[\[12\]](#)





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